Cas no 30992-69-9 (7-BENZYLOXY WARFARIN)

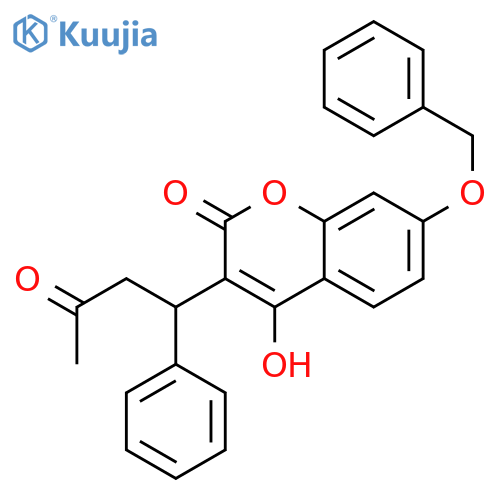

7-BENZYLOXY WARFARIN structure

商品名:7-BENZYLOXY WARFARIN

CAS番号:30992-69-9

MF:C26H22O5

メガワット:414.44988

CID:825529

7-BENZYLOXY WARFARIN 化学的及び物理的性質

名前と識別子

-

- 7-BENZYLOXY WARFARIN

- 4-hydroxy-3-(3-oxo-1-phenylbutyl)-7-phenylmethoxychromen-2-one

-

計算された属性

- せいみつぶんしりょう: 414.14700

じっけんとくせい

- ゆうかいてん: 143-144°C

- PSA: 76.74000

- LogP: 5.18860

7-BENZYLOXY WARFARIN セキュリティ情報

7-BENZYLOXY WARFARIN 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

7-BENZYLOXY WARFARIN 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B288570-25mg |

7-Benzyloxy Warfarin |

30992-69-9 | 25mg |

$ 465.00 | 2023-04-18 | ||

| TRC | B288570-2mg |

7-Benzyloxy Warfarin |

30992-69-9 | 2mg |

$ 69.00 | 2023-04-18 | ||

| TRC | B288570-10mg |

7-Benzyloxy Warfarin |

30992-69-9 | 10mg |

$ 201.00 | 2023-04-18 | ||

| TRC | B288570-100mg |

7-Benzyloxy Warfarin |

30992-69-9 | 100mg |

$ 1596.00 | 2023-04-18 | ||

| TRC | B288570-5mg |

7-Benzyloxy Warfarin |

30992-69-9 | 5mg |

$ 121.00 | 2023-04-18 | ||

| TRC | B288570-50mg |

7-Benzyloxy Warfarin |

30992-69-9 | 50mg |

$ 902.00 | 2023-04-18 |

7-BENZYLOXY WARFARIN 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

30992-69-9 (7-BENZYLOXY WARFARIN) 関連製品

- 28392-96-3(Warfarin Alcohol (Mixture of Diastereomers))

- 17834-03-6(7-Hydroxy Warfarin)

- 2610-86-8(2H-1-Benzopyran-2-one,4-hydroxy-3-(3-oxo-1-phenylbutyl)-, potassium salt (1:1))

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量